molecular formula C19H18FN3O2 B1294034 6-Cyclopropyl-1-(4-fluorophenyl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1011399-77-1

6-Cyclopropyl-1-(4-fluorophenyl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No. B1294034
M. Wt: 339.4 g/mol
InChI Key: ABERBUFWYGONOA-UHFFFAOYSA-N
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Description

The compound "6-Cyclopropyl-1-(4-fluorophenyl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid" is a derivative of the pyrazolopyridine class, which is known for its biological activity. Although the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their biological activities, such as inhibition of topoisomerase II, antimycobacterial activity, and antibacterial properties .

Synthesis Analysis

The synthesis of related pyrazolopyridine derivatives typically involves the reaction of amino-pyrazole with various aromatic aldehydes and pyruvic acid . For instance, the synthesis of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids derivatives was achieved from tetrafluorobenzene . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of pyrazolopyridine derivatives is characterized by the presence of a pyrazole ring fused to a pyridine ring, which is a common feature in compounds with significant biological activity . The substitution patterns on the rings, such as the presence of a cyclopropyl group and a fluorophenyl group, are critical for the activity of these compounds. The 2,6-difluorophenyl substitution, in particular, has been found to be crucial for potent inhibitory activity against cyclin-dependent kinases .

Chemical Reactions Analysis

The chemical reactivity of pyrazolopyridine derivatives can be influenced by the substituents on the core structure. For example, the presence of a cyclopropyl group can affect the compound's interaction with biological targets such as topoisomerase II and DNA gyrase . The fluorine atoms can also enhance the binding affinity to target proteins due to their electronegativity and ability to form hydrogen bonds .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "6-Cyclopropyl-1-(4-fluorophenyl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid" are not directly reported, related compounds exhibit properties that are conducive to biological activity. For instance, the presence of a carboxylic acid group can improve the solubility of the compound in biological media, which is important for its bioavailability . The lipophilicity of the molecule can be modulated by the substituents, affecting its ability to cross cell membranes and reach intracellular targets .

properties

IUPAC Name

6-cyclopropyl-1-(4-fluorophenyl)-3-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2/c1-10(2)17-16-14(19(24)25)9-15(11-3-4-11)21-18(16)23(22-17)13-7-5-12(20)6-8-13/h5-11H,3-4H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABERBUFWYGONOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopropyl-1-(4-fluorophenyl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

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